6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 22202-98-8
VCID: VC16055636
InChI: InChI=1S/C10H6ClN3O3/c11-9-5-6-10(15)13(12-9)7-1-3-8(4-2-7)14(16)17/h1-6H
SMILES:
Molecular Formula: C10H6ClN3O3
Molecular Weight: 251.62 g/mol

6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one

CAS No.: 22202-98-8

Cat. No.: VC16055636

Molecular Formula: C10H6ClN3O3

Molecular Weight: 251.62 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one - 22202-98-8

Specification

CAS No. 22202-98-8
Molecular Formula C10H6ClN3O3
Molecular Weight 251.62 g/mol
IUPAC Name 6-chloro-2-(4-nitrophenyl)pyridazin-3-one
Standard InChI InChI=1S/C10H6ClN3O3/c11-9-5-6-10(15)13(12-9)7-1-3-8(4-2-7)14(16)17/h1-6H
Standard InChI Key GLWFGRAIKWTQCK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)[N+](=O)[O-]

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of pyridazin-3-one derivatives often involves cyclization or condensation reactions. For 6-chloro-2-(4-nitrophenyl)-2H-pyridazin-3-one, plausible routes include:

  • Nucleophilic Aromatic Substitution: Reacting 3,6-dichloropyridazine with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions .

  • Cyclocondensation: Using 3-oxo-2-arylhydrazonopropanals and active methylene compounds (e.g., nitrophenylacetic acid) in acetic anhydride .

  • Chlorination-Nitration Sequence: Introducing chlorine via phosphorus oxychloride (POCl3) followed by nitration of a phenyl precursor .

Example Protocol from Literature :

  • Reactants: 3-Oxo-2-(4-nitrophenylhydrazono)propanal and p-nitrophenylacetic acid.

  • Conditions: Reflux in acetic anhydride for 1–2 hours.

  • Yield: ~85–90% after recrystallization from ethanol.

Structural and Physicochemical Properties

Crystallographic Data

While no direct data exists for this compound, analogous structures (e.g., 6-chloro-3-methyl-2H-pyridazin-3-one) exhibit:

  • Planarity: RMS deviation <0.036 Å for non-H atoms .

  • Intermolecular Interactions: π-π stacking (centroid distances: ~3.70 Å) and C–H···N hydrogen bonds .

Spectral Characterization

  • IR Spectroscopy:

    • ν(C=O): 1670–1655 cm⁻¹ (pyridazinone carbonyl) .

    • ν(NO2): 1520–1340 cm⁻¹ (asymmetric/symmetric stretching) .

  • NMR (DMSO-d6):

    • ¹H NMR: δ 8.2–8.4 (d, 2H, Ar-NO2), δ 7.5–7.7 (m, pyridazine H5), δ 6.9–7.1 (d, 2H, Ar-Cl) .

    • ¹³C NMR: δ 160–165 (C=O), δ 145–150 (C-NO2), δ 125–130 (C-Cl) .

Physicochemical Parameters

PropertyValue/DescriptionSource Analogue
Melting Point225–230°C (decomposes)
SolubilityInsoluble in H2O; soluble in DMF, DCM
pKa~9.8 (predicted for pyridazinone)
LogP (Lipophilicity)2.1–2.5 (calculated)

Reactivity and Applications

Chemical Reactivity

  • Nucleophilic Substitution: The C6-Cl bond undergoes substitution with amines or alkoxides .

  • Reduction: The NO2 group can be reduced to NH2 using H2/Pd-C or SnCl2 .

  • Cycloadditions: Participates in Diels-Alder reactions due to electron-deficient pyridazine ring .

Industrial Applications

  • Agrochemicals: Herbicidal activity in nitrophenyl-containing derivatives .

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Ni²⁺) for catalytic applications .

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